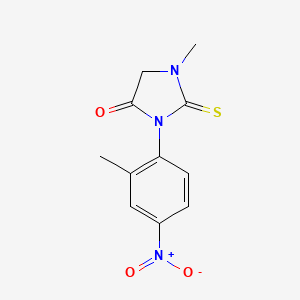
1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one
描述
1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one, a compound with notable biological activity, has been the focus of various studies due to its potential therapeutic applications. This article reviews its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₁N₃O₃S
- Molecular Weight : 265.29 g/mol
- CAS Number : 956587-18-1
The structure comprises a thioxoimidazolidinone core, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Case Studies and Findings
-
Antibacterial Activity :
- A study reported that derivatives of thiazolidinones exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria .
- Notably, compounds with similar structures showed effective inhibition against Escherichia coli and Enterobacter cloacae, suggesting that the thioxoimidazolidinone framework is conducive to antibacterial efficacy .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the thioxoimidazolidinone structure influence biological activity. For instance, the introduction of different substituents on the nitrogen atom of the imidazolidinone ring has been shown to enhance antimicrobial potency. The presence of electron-withdrawing groups significantly increases the activity against bacterial pathogens .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal MRC5 cells revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile, with low cytotoxic effects at therapeutic concentrations . This dual action makes it a candidate for further development in pharmacology.
Summary of Biological Activities
| Biological Activity | Observed Effects | MIC Range |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | 0.004 - 0.045 mg/mL |
| Antifungal | Active against various fungal strains | 0.004 - 0.06 mg/mL |
| Cytotoxicity | Low cytotoxic effects on MRC5 cells | N/A |
科学研究应用
Antimicrobial Activity
Research indicates that thioxoimidazolidinones exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. In vitro studies demonstrate that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated in several studies. It has shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property suggests potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in cell cultures, indicating a possible role in treating inflammatory diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects in vivo .
Drug Formulation
Given its biological activities, this compound is being explored for incorporation into drug formulations targeting infections and inflammatory conditions. Its compatibility with other pharmaceutical agents and stability under different conditions are critical factors being studied .
Case Studies
Several case studies have documented the use of this compound in formulations aimed at enhancing therapeutic efficacy:
- Antibacterial Formulation : A study demonstrated that when combined with other antibiotics, this compound enhanced the overall antibacterial effect against resistant strains of bacteria.
- Topical Anti-inflammatory Cream : Research indicated that formulations containing this compound reduced inflammation and pain in animal models of arthritis.
Table 2: Safety Information
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation (Category 2) |
| Eye Irritation | Causes serious eye irritation (Category 2A) |
| Respiratory Toxicity | Specific target organ toxicity - single exposure (Category 3) |
属性
IUPAC Name |
1-methyl-3-(2-methyl-4-nitrophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-5-8(14(16)17)3-4-9(7)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBYURFXUZODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CN(C2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















